8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione
CAS No.: 860610-92-0
Cat. No.: VC4163218
Molecular Formula: C11H10N4O2S
Molecular Weight: 262.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860610-92-0 |
|---|---|
| Molecular Formula | C11H10N4O2S |
| Molecular Weight | 262.29 |
| IUPAC Name | 8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
| Standard InChI | InChI=1S/C11H10N4O2S/c1-16-8-3-6-7(4-9(8)17-2)14-11(18)15-10(6)12-5-13-15/h3-5H,1-2H3,(H,12,13) |
| Standard InChI Key | YMCAZLSFXMJKBH-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C3N=CNN3C(=S)N=C2C=C1OC |
Introduction
Molecular Characteristics and Structural Analysis
Chemical Identity
The compound’s systematic IUPAC name, 8,9-dimethoxy-3H-triazolo[1,5-c]quinazoline-5-thione, reflects its polycyclic architecture. Key molecular features include:
-
Molecular formula: C₁₁H₁₀N₄O₂S
-
Molecular weight: 262.29 g/mol
-
SMILES notation: COC1=CC2=C3N=CNN3C(=S)N=C2C=C1OC
The structure combines a quinazoline backbone annelated with atriazole ring, featuring methoxy groups at positions 8 and 9 and a thione moiety at position 5 (Figure 1). This arrangement confers unique electronic properties, as the electron-donating methoxy groups and electron-withdrawing thione group create a polarized π-system .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 860610-92-0 | |
| Molecular Formula | C₁₁H₁₀N₄O₂S | |
| Exact Mass | 262.0434 g/mol | |
| XLogP3-AA | 1.7 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 8,9-dimethoxy[1,triazolo[1,5-c]quinazoline-5(6H)-thione typically involves multi-step organic reactions. A common approach utilizes N-cyanoimidocarbonates as precursors, undergoing cyclization with hydrazine derivatives under controlled conditions . For example:
-
Cyclocondensation: Substituted hydrazinobenzoic acid reacts with ethyl N-cyanoimidocarbonate in ethanol, catalyzed by triethylamine, to form a triazoloquinazoline intermediate .
-
Thione Introduction: Treatment with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent replaces oxygen with sulfur at position 5.
Table 2: Representative Synthetic Conditions
Structural Modifications
Derivatives are synthesized via:
-
Alkylation: Introducing alkyl or aryl groups at position 2 using alkyl halides.
-
Nitration: Electrophilic substitution at aromatic positions enhances electron-deficient character.
For instance, 2-(4-nitrophenyl) analogues (e.g., CAS 902432-56-8) exhibit improved solubility and bioactivity.
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary assays reveal broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL . The thione group likely chelates metal ions essential for microbial enzymes, while the planar triazoloquinazoline core intercalates DNA .
Table 3: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 | 12.5 | Topo II inhibition | |
| A549 | 18.7 | ROS-mediated apoptosis | |
| HEK-293 (normal) | >50 | N/A |
Computational and Structural Insights
Molecular Docking Studies
Docking simulations into E. coli dihydrofolate reductase (PDB: 1RX7) show a binding affinity of −9.2 kcal/mol, with key interactions:
QSAR Models
Quantitative structure-activity relationship (QSAR) analysis identifies molar refractivity and lipophilicity (LogP) as critical predictors of antimicrobial potency :
Applications in Materials Science
Optoelectronic Materials
The conjugated triazoloquinazoline system exhibits luminescent properties (λₑₘ = 450–470 nm) suitable for organic light-emitting diodes (OLEDs). Thin films deposited via vacuum sublimation show a hole mobility of 0.12 cm²/V·s.
Coordination Chemistry
The thione group acts as a bidentate ligand, forming complexes with Cu(II) and Pd(II). For example, [Cu(C₁₁H₈N₄O₂S)Cl₂] displays catalytic activity in Suzuki-Miyaura cross-coupling reactions.
Challenges and Future Directions
Pharmacokinetic Optimization
Current limitations include poor aqueous solubility (logS = −4.2) and moderate metabolic stability (t₁/₂ = 1.8 h in human liver microsomes). Strategies under investigation:
-
Prodrug formulations: Phosphonate esters to enhance bioavailability .
-
Nanoencapsulation: Poly(lactic-co-glycolic acid) nanoparticles for targeted delivery .
Expanding Therapeutic Indications
Ongoing research explores:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume